molecular formula C15H15NNaO4 B1665972 Amfenac CAS No. 61618-27-7

Amfenac

カタログ番号: B1665972
CAS番号: 61618-27-7
分子量: 296.27 g/mol
InChIキー: KEUITCXSWDYBKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アムフェナクナトリウム一水和物は、解熱鎮痛作用で知られる非ステロイド系抗炎症薬です。 これは、シクロオキシゲナーゼの阻害剤であり、関節リウマチ、変形性関節症、術後状態に関連する痛みと炎症の治療に使用されてきました これは、術後の痛みと炎症を治療するために眼科用溶液で使用されるネパフェナクの活性代謝物でもあります .

2. 製法

合成ルートと反応条件: アムフェナクナトリウム一水和物は、2-アミノ-3-ベンゾイルベンゼン酢酸と水酸化ナトリウムを水中で反応させることで合成できます。 反応は通常、酸を適切な溶媒に溶解し、水酸化ナトリウムを加え、次に溶液から生成物を結晶化させることから始まります .

工業生産方法: アムフェナクナトリウム一水和物の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 工業合成には、高品質の原料と最適化された反応条件が不可欠です .

準備方法

Synthetic Routes and Reaction Conditions: Amfenac Sodium Monohydrate can be synthesized through the reaction of 2-amino-3-benzoylbenzeneacetic acid with sodium hydroxide in the presence of water. The reaction typically involves dissolving the acid in a suitable solvent, adding sodium hydroxide, and then crystallizing the product from the solution .

Industrial Production Methods: Industrial production of this compound Sodium Monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-quality raw materials and optimized reaction conditions are crucial for industrial synthesis .

化学反応の分析

反応の種類: アムフェナクナトリウム一水和物は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件:

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生じることがあり、還元はアミンまたはアルコールを生じさせる可能性があります .

4. 科学研究への応用

アムフェナクナトリウム一水和物は、科学研究において幅広い用途があります。

科学的研究の応用

Retinal Angiogenesis

One of the primary applications of amfenac is in the treatment of retinal diseases characterized by neovascularization, such as diabetic retinopathy and age-related macular degeneration. A study demonstrated that this compound significantly inhibited retinal neovascularization in a rat model of oxygen-induced retinopathy (OIR). It was shown to reduce vascular endothelial growth factor (VEGF)-induced tube formation and endothelial cell proliferation, indicating its potential as a therapeutic agent in managing retinal angiogenesis .

Table 1: Efficacy of this compound in Retinal Conditions

Study FocusModel UsedKey Findings
Inhibition of OIRRat OIR modelSignificant reduction in neovascularization
VEGF-induced effectsEndothelial cellsInhibited tube formation and proliferation
Comparison with other NSAIDsVariousMore effective than ketorolac and diclofenac

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties in ocular tissues. In a comparative study with its prodrug nepafenac, this compound demonstrated equal or superior anti-inflammatory activity when administered topically to rabbit models . This supports its use in post-operative inflammation management following ocular surgeries.

Inflammatory Conditions

Beyond ocular applications, this compound has shown promise in treating systemic inflammatory conditions. A study involving human retinal pigment epithelial (RPE) cells indicated that this compound could modulate inflammatory responses by reducing cytokine release (IL-6, IL-8) while increasing reactive oxygen species production . This dual effect suggests a complex role for this compound in managing inflammation without exacerbating oxidative stress.

Table 2: this compound's Effects on Cytokine Production

CytokineEffect of this compound
IL-6Decreased
IL-8Decreased
MCP-1Decreased

Uveal Melanoma Sensitization

In research focusing on uveal melanoma cell lines, this compound was found to significantly reduce cell migration rates and enhance radiosensitivity when combined with radiation therapy . This suggests potential applications in cancer treatment protocols, particularly for sensitizing tumors to radiation.

Combination Therapies

This compound's effectiveness can be enhanced when used alongside other agents. For instance, combining this compound with simvastatin showed improved outcomes in preventing inflammation-induced proliferative vitreoretinopathy (PVR) in RPE cells . This combination therapy approach highlights the versatility of this compound in managing complex inflammatory pathways.

作用機序

アムフェナクナトリウム一水和物は、シクロオキシゲナーゼ酵素(COX-1およびCOX-2)を阻害することによって効果を発揮します。これらの酵素は、炎症と痛みのメディエーターであるプロスタグランジンへのアラキドン酸の変換に関与しています。 これらの酵素を阻害することにより、アムフェナクナトリウム一水和物はプロスタグランジンの産生を減らし、炎症と痛みを軽減します .

類似化合物:

独自性: アムフェナクナトリウム一水和物は、シクロオキシゲナーゼ酵素の特異的な阻害と、ネパフェナクの活性代謝物としての使用により、独特です。 眼科における術後の痛みと炎症の治療における有効性は、他の類似化合物とは異なります .

類似化合物との比較

Uniqueness: this compound Sodium Monohydrate is unique due to its specific inhibition of cyclooxygenase enzymes and its use as an active metabolite of nepafenac. Its effectiveness in treating postoperative pain and inflammation in ophthalmology sets it apart from other similar compounds .

特性

CAS番号

61618-27-7

分子式

C15H15NNaO4

分子量

296.27 g/mol

IUPAC名

sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate

InChI

InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2

InChIキー

KEUITCXSWDYBKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+]

異性体SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+]

正規SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.O.[Na]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

51579-82-9 (Parent)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate
AHR 5850
amfenac
amfenac calcium salt (2:1)
amfenac monosodium salt
amfenac sodium

製品の起源

United States

Synthesis routes and methods

Procedure details

A stirred solution of 111 g. of 2-amino-3-benzoylphenylacetic acid in 777 ml. of tetrahydrofuran was treated with 31.3 g. of 50% sodium hydroxide solution. The sodium salt began to separate after 15 minutes. After 3 hours stirring using an ice bath, the sodium salt was collected and dried (64.0 g., m.p. 245°-252° C.). The salt was recrystallized by adding 1 gm. of salt to 10 ml. of refluxing 95% ethanol followed by the addition of 5 ml. of hot isopropyl ether. After several hours cooling the salt is collected and air dried. The recrystallized salt (90% recovery) melted at 254°-255.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Sodium 2-Amino-3-benzoylphenylacetate Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amfenac
Reactant of Route 2
Amfenac
Reactant of Route 3
Reactant of Route 3
Amfenac
Reactant of Route 4
Reactant of Route 4
Amfenac
Reactant of Route 5
Reactant of Route 5
Amfenac
Reactant of Route 6
Reactant of Route 6
Amfenac
Customer
Q & A

Q1: What is Amfenac's primary mechanism of action?

A1: this compound is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , , , , , ] These enzymes are responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , , , , ] By inhibiting COX activity, this compound effectively reduces prostaglandin synthesis, thereby mitigating inflammation and pain. [, , , , , , , ]

Q2: How does this compound compare to other NSAIDs in terms of COX inhibition?

A2: While most NSAIDs inhibit both COX-1 and COX-2 to varying degrees, this compound demonstrates a balanced and potent inhibition of both isoforms. [, , , , , , ] In certain studies, its inhibitory effect on COX-2 has been found to be more pronounced than its effect on COX-1. [, , , , , , ] This balanced inhibition profile may contribute to its efficacy in treating inflammation and pain.

Q3: What are the downstream effects of this compound's COX inhibition in the context of ocular use?

A3: In the eye, this compound's inhibition of COX enzymes, particularly in the iris, ciliary body, retina, and choroid, leads to a decrease in prostaglandin production. [, , , ] This reduction in prostaglandins helps to control inflammation, reduce pain, and maintain blood-retinal barrier integrity, which is crucial in managing conditions like cystoid macular edema. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H13NO3, and its molecular weight is 255.27 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not contain detailed spectroscopic data, analytical techniques like UV spectrophotometry and HPLC have been employed for the detection and quantification of this compound in various studies. [, , ]

Q6: How does this compound reach its target tissues after topical ocular administration?

A6: this compound, often administered as its prodrug Nepafenac, exhibits excellent corneal permeability. [, , , ] Upon penetrating the cornea, Nepafenac is rapidly hydrolyzed by intraocular hydrolases into its active metabolite, this compound. [, , , ] This bioactivation process occurs primarily within ocular tissues such as the cornea, iris/ciliary body, and retina/choroid, leading to targeted drug delivery. [, , , ]

Q7: How do the pharmacokinetic properties of this compound compare to other topical NSAIDs?

A7: this compound, due to its prodrug Nepafenac's unique properties and bioactivation mechanism, achieves higher and more sustained concentrations in ocular tissues compared to some other NSAIDs like Diclofenac and Ketorolac. [, , ] This characteristic contributes to its prolonged duration of action and potential for greater efficacy. [, , ]

Q8: What in vitro studies have been conducted to evaluate the efficacy of this compound?

A8: In vitro studies have demonstrated this compound's ability to effectively inhibit COX enzymes in various cell lines, including human uveal melanoma cells. [, , ] These studies highlight its potential as an anti-inflammatory and anti-cancer agent.

Q9: What are some of the animal models used to assess the effects of this compound?

A9: this compound has been investigated in several animal models, including rabbits, to assess its effects on ocular neovascularization, retinal inflammation, and uveal melanoma. [, , , ] These studies provide valuable insights into its potential therapeutic applications in treating various ocular diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。